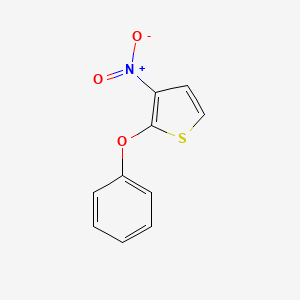

2-Phenoxy-3-nitrothiophene

Descripción

Propiedades

IUPAC Name |

3-nitro-2-phenoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-11(13)9-6-7-15-10(9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCFVEFHIHJDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-3-nitrothiophene can be achieved through various methods. One common approach involves the nitration of 2-phenoxythiophene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for 2-Phenoxy-3-nitrothiophene often involve large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenoxy-3-nitrothiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of nitrothiophenes, including 2-Phenoxy-3-nitrothiophene, as anticancer agents. Nitro(het)aromatic compounds have been investigated for their ability to act as fluorescent probes in imaging hypoxic tumors. Specifically, compounds like 2-Phenoxy-3-nitrothiophene can be modified to enhance their hypoxic selectivity and efficacy against cancer cells under low oxygen conditions .

Antimicrobial Properties

Nitrothiophenes have shown varying degrees of antimicrobial activity. Research indicates that while some nitrothiophenes exhibit bactericidal and fungicidal properties, others may have limited effectiveness . The structure of 2-Phenoxy-3-nitrothiophene may influence its biological activity, making it a candidate for further exploration in developing antimicrobial agents.

Synthetic Applications

Chemical Synthesis

The synthesis of 2-Phenoxy-3-nitrothiophene can be achieved through various methods, including nitration reactions involving thiophene derivatives. These processes are essential for creating compounds with specific functional groups that can be utilized in pharmaceuticals and agrochemicals . The eco-friendly synthesis of nitrothiophenes has been emphasized, utilizing catalysts that minimize environmental impact while maximizing yield .

Fluorescent Probes

The incorporation of nitro groups into thiophene structures has led to the development of fluorescent probes used for biological imaging. These probes can selectively accumulate in hypoxic tissues, providing a means to visualize tumor environments in real-time . The unique properties of 2-Phenoxy-3-nitrothiophene make it suitable for further optimization in this area.

Agrochemical Applications

Pesticides and Herbicides

Thiophene derivatives have been widely studied for their potential use as agrochemicals. The introduction of nitro groups enhances the biological activity of these compounds against pests and weeds. The application of 2-Phenoxy-3-nitrothiophene as a pesticide or herbicide could be explored further based on its chemical reactivity and structural properties .

Data Summary

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of modified nitrothiophenes, revealing that compounds with enhanced hypoxic selectivity demonstrated significant tumor inhibition rates in vitro. The results indicated that 2-Phenoxy-3-nitrothiophene could serve as a lead compound for developing targeted cancer therapies.

Case Study 2: Synthesis Optimization

Research on the synthesis of nitrothiophenes highlighted an eco-friendly method that achieved high yields without hazardous reagents. This method's efficiency underscores the potential for scaling up production for pharmaceutical applications involving 2-Phenoxy-3-nitrothiophene.

Mecanismo De Acción

The mechanism of action of 2-Phenoxy-3-nitrothiophene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)-3-nitropyridine

- Structure: Pyridine ring with a nitro group at position 3 and a 4-methoxyphenoxy group at position 2 .

- Key Differences: Aromatic Ring: Pyridine (electron-deficient due to nitrogen) vs. thiophene (electron-rich due to sulfur). This difference impacts electronic properties, solubility, and reactivity. Substituents: The methoxy group in the phenoxy moiety (electron-donating) contrasts with the unsubstituted phenoxy group in 2-phenoxy-3-nitrothiophene.

2-Acetyl-3-methylthiophene

- Structure : Thiophene ring with acetyl (electron-withdrawing) and methyl (electron-donating) groups at positions 2 and 3, respectively .

- Key Differences: Substituent Effects: Acetyl and methyl groups modulate electron density less drastically than nitro and phenoxy groups. Reactivity: Acetyl groups facilitate condensation reactions, whereas nitro groups enhance electrophilic substitution.

- Applications : Widely used in organic synthesis and material research due to its stability and versatility .

Thiophene Fentanyl Derivatives

- Structure : Thiophene integrated into a complex opioid scaffold (e.g., Thiophene fentanyl hydrochloride) .

- Key Differences: Functionality: The thiophene ring here is part of a pharmacophore rather than a standalone electronic modifier. Toxicology: Limited data on toxicity, highlighting the need for caution in pharmaceutical applications .

Research Findings and Implications

- Electronic Modulation: Nitro and phenoxy groups in 2-phenoxy-3-nitrothiophene likely enhance polarization compared to acetyl/methyl or methoxyphenoxy analogs, making it suitable for conductive polymers or sensors.

- Fluorescence Potential: The pyridine analog’s fluorescence properties suggest that 2-phenoxy-3-nitrothiophene could exhibit similar behavior, albeit with wavelength shifts due to sulfur’s electronegativity.

- Toxicological Gaps : Thiophene fentanyl derivatives underscore the need for thorough toxicity profiling in nitro-thiophene compounds .

Actividad Biológica

2-Phenoxy-3-nitrothiophene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of 2-Phenoxy-3-nitrothiophene is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to disruption of cellular processes. Such interactions may contribute to its effectiveness against specific pathogens and cancer cells.

Antimicrobial Properties

Research indicates that 2-Phenoxy-3-nitrothiophene exhibits notable antimicrobial activity. It has been investigated against a range of bacterial strains, demonstrating effectiveness comparable to other nitrothiophene derivatives. For instance, studies have shown that certain nitrothiophenes possess significant antibacterial properties against Escherichia coli and Micrococcus luteus, suggesting that the presence of the nitro group is crucial for this activity .

Anticancer Activity

In addition to its antimicrobial properties, 2-Phenoxy-3-nitrothiophene has been explored for its anticancer potential. The compound's ability to induce cytotoxic effects in cancer cell lines has been documented, making it a candidate for further drug development in oncology. The specific pathways through which it exerts these effects are still under investigation, but initial findings suggest involvement in apoptosis and cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Phenoxy-3-nitrothiophene, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Butylthiophene | Anticancer agent | Used in synthesis of various anticancer agents |

| 2-Octylthiophene | Anti-atherosclerotic agent | Similar structural features with different activity |

| Suprofen | Nonsteroidal anti-inflammatory drug | Shares a thiophene framework but different applications |

| Articaine | Dental anesthetic | Exhibits distinct pharmacological properties |

This table highlights how the substitution pattern on the thiophene ring influences the biological activity of these compounds.

Case Studies

Several studies have provided insights into the efficacy and mechanisms of action for 2-Phenoxy-3-nitrothiophene:

- Antimicrobial Efficacy : In a study comparing various nitrothiophenes, 2-Phenoxy-3-nitrothiophene was shown to have a minimum inhibitory concentration (MIC) that effectively inhibited growth in E. coli and M. luteus. The study suggested that the compound's structure allows it to interact favorably with bacterial enzymes involved in cellular metabolism .

- Cytotoxicity Against Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of 2-Phenoxy-3-nitrothiophene on multiple cancer cell lines. Results indicated significant cell death rates at varying concentrations, with mechanisms potentially involving oxidative stress pathways leading to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.